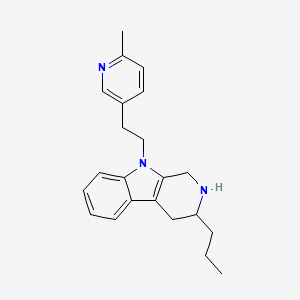
9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole is a complex organic compound with a unique structure that combines elements of pyridine and indole
Preparation Methods
The synthesis of 9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole typically involves multiple steps. The synthetic route often starts with the preparation of the pyridine and indole precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the context of the study.
Comparison with Similar Compounds
Similar compounds to 9-(2-(2-Methyl-5-pyridyl)ethyl)-3-propyl-1,2,3,4,4a,9a-hexahydro-9H-pyrido(3,4-b)indole include other pyridine-indole derivatives. These compounds may share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct reactivity and applications.
Properties
CAS No. |
63885-32-5 |
|---|---|
Molecular Formula |
C22H27N3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
9-[2-(6-methylpyridin-3-yl)ethyl]-3-propyl-1,2,3,4-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C22H27N3/c1-3-6-18-13-20-19-7-4-5-8-21(19)25(22(20)15-24-18)12-11-17-10-9-16(2)23-14-17/h4-5,7-10,14,18,24H,3,6,11-13,15H2,1-2H3 |
InChI Key |
YNYNUTVLZJKTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=C(CN1)N(C3=CC=CC=C23)CCC4=CN=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


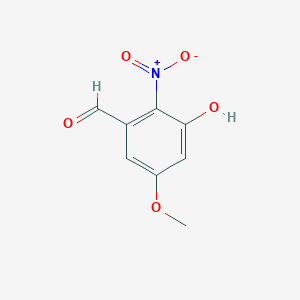


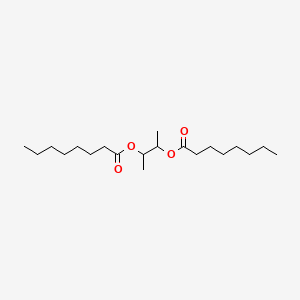
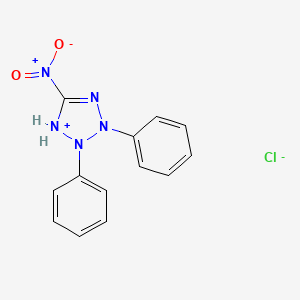
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
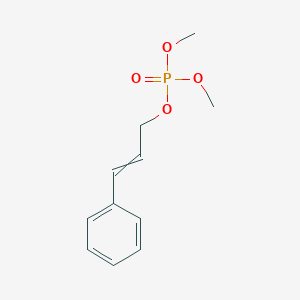

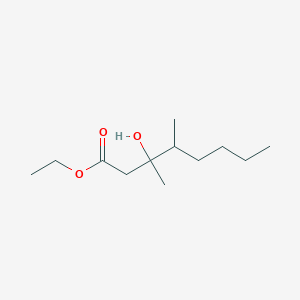
![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
